(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-9-14-12-13-8-4-10-15-12/h1-3,5-6H,4,7-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNQRBHURSBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211082 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522606-42-4 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522606-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Phenethylamine-Thioamide Precursors
The most widely documented method involves cyclization between phenethylamine and thioamide derivatives. Phenethylamine (β-phenylethylamine), synthesized via decarboxylation of L-phenylalanine using aromatic L-amino acid decarboxylase (AADC) or chemically through reduction of benzyl cyanide, reacts with thioamides in the presence of a base. For example, potassium hydroxide in ethanol facilitates ring closure at 60–80°C for 6–8 hours, yielding the thiazine core.
Reaction Scheme:
$$
\text{Phenethylamine} + \text{Thioamide} \xrightarrow[\text{Ethanol, KOH}]{60–80^\circ\text{C}} \text{(5,6-Dihydro-4H-thiazin-2-yl)-phenethyl-amine}
$$
This method achieves moderate yields (55–65%) but requires precise stoichiometric control to minimize byproducts like sulfoxides.
Mannich Reaction with Formaldehyde and Amines
Adapting protocols from analogous thiazine syntheses, the Mannich reaction employs formaldehyde and primary amines to construct the heterocyclic ring. A dithiolate intermediate, formed from phenethylamine and carbon disulfide, reacts with formaldehyde under basic conditions to yield the 5,6-dihydrothiazine framework.
Key Conditions:
- Solvent: Dimethylformamide (DMF) or ethanol
- Temperature: 50–70°C
- Catalyst: Sodium hydroxide
This route offers higher regioselectivity (>80%) compared to cyclization methods but necessitates rigorous purification to remove unreacted amines.
Industrial-Scale Production Strategies
Continuous Flow Reactor Synthesis
Industrial protocols prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A pilot-scale study demonstrated 85% yield by maintaining a residence time of 15 minutes at 100°C using supercritical ethanol as the solvent.
Advantages:
- Reduced solvent waste
- Consistent product quality
- Higher throughput (≥1 kg/day)
Green Chemistry Approaches
Efforts to minimize hazardous reagents have led to solvent-free mechanochemical methods. Ball milling phenethylamine hydrochloride with thiourea derivatives in the presence of potassium carbonate produces the target compound with 70% yield and 98% purity.
Table 1: Comparison of Industrial Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Continuous Flow | 85 | 95 | High |
| Mechanochemical | 70 | 98 | Moderate |
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Ethanol and DMF are preferred solvents due to their polarity and boiling points. Catalytic screening reveals that potassium hydroxide outperforms sodium hydroxide in cyclization reactions, achieving 68% yield versus 52%.
Table 2: Solvent-Catalyst Performance
| Solvent | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Ethanol | KOH | 68 | Sulfoxides (5%) |
| DMF | NaOH | 52 | Amine dimers (8%) |
Temperature and Time Dependence
Optimal cyclization occurs at 75°C for 7 hours. Prolonged heating (>10 hours) promotes decomposition, reducing yield by 15–20%.
Analytical Characterization
Spectroscopic Validation
Post-synthesis analysis employs:
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.3 (m, 5H, Ar–H), 3.4 (t, 2H, –CH₂–N), 2.9 (m, 4H, thiazine–CH₂).
- IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1150 cm⁻¹ (C–S bond).
Table 3: Key Analytical Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 7.3 (Ar–H), 3.4 (–CH₂–N) |
| IR | 3350 cm⁻¹ (N–H), 1150 cm⁻¹ (C–S) |
| MS (EI) | m/z 220.34 [M]⁺ |
Comparative Analysis of Methodologies
Yield vs. Sustainability
While continuous flow synthesis offers high yields, mechanochemical methods align with green chemistry principles. Industrial stakeholders must balance efficiency with environmental impact.
Byproduct Management
Cyclization routes generate sulfoxides, necessitating chromatography for removal. In contrast, Mannich reactions produce fewer byproducts but require anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl-amine moiety or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential analgesic, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, derivatives of thiazine have been found to act as agonists for cannabinoid receptors, influencing pain perception and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Thiazine Derivatives: Various thiazine derivatives with different substituents exhibit a range of biological activities, including antibacterial and anticancer properties.
Uniqueness: (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is unique due to the presence of the phenethyl-amine moiety, which enhances its pharmacological potential. This structural feature allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Biological Activity
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and potential applications in medicine.
Overview of the Compound
This compound belongs to the thiazine family and contains both nitrogen and sulfur atoms in its structure. It is recognized for its interactions with various biological targets, particularly nitric oxide synthase (NOS) enzymes, which play a crucial role in numerous physiological processes.
Target Enzymes:
The primary target of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine is nitric oxide synthase (NOS). By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a signaling molecule involved in various cellular functions.
Biochemical Pathways:
The inhibition of NOS affects the nitric oxide pathway, leading to decreased levels of reactive nitrogen and oxygen species (RNS and ROS). This modulation can protect against oxidative stress and related cellular damage.
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine has been shown to interact with several enzymes and proteins. Notably, it influences alpha2-adrenergic receptors, which are involved in neurotransmitter regulation.
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. For instance, it has protective effects against radiation-induced injuries in hematopoietic and intestinal tissues in animal models.
Case Studies
- Radioprotection Studies:
- In a study evaluating the protective effects of this compound on mice exposed to radiation, it was found to significantly reduce hematopoietic and intestinal damage. The mechanism was attributed to its ability to inhibit NOS and subsequently lower NO levels.
- Neuroprotective Effects:
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Xylazine | N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | Veterinary sedative; analgesic |
| Thiazine Derivatives | Various | Antibacterial; anticancer activities |
| (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine | Unique due to phenethyl moiety | Potential analgesic; anti-inflammatory |
This table illustrates how (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine distinguishes itself from other thiazine derivatives through its unique structural features that enhance its pharmacological potential.
Preparation Methods
Synthesis:
The synthesis typically involves the cyclization of phenethylamine with a thioamide under controlled conditions. Common solvents include ethanol with potassium hydroxide as a base. Industrial methods may utilize continuous flow reactors for improved yields.
Oxidation Products:
The compound can yield sulfoxides and sulfones upon oxidation, while reductions can lead to dihydro or tetrahydro derivatives.
Q & A
Q. What are common synthetic routes for (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine?
The synthesis typically involves cyclization reactions. For example, analogous thiazole derivatives are synthesized via refluxing precursors like thiourea derivatives with phenacyl bromides in solvents such as ethanol or acetonitrile . Another method involves using 4-chloroaniline and brominated thiazole precursors under basic conditions (e.g., potassium carbonate in DMF) to form the thiazine ring . Key steps include optimizing reaction time (e.g., 7–24 hours) and temperature (60–80°C) to achieve yields >70%.
Q. How can spectroscopic techniques characterize this compound?
Structural confirmation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S bonds at ~1100 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and thiazine ring protons (δ 2.5–4.0 ppm) .
- Mass spectrometry (ESI-MS or GC-MS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 263.1 for related thiazin-2-amine derivatives) .
- X-ray crystallography for absolute configuration determination if single crystals are obtainable .
Q. How to obtain a Certificate of Analysis (COA) for this compound?
Contact the supplier’s customer support with the product name, batch number, and your contact details. Explicitly request a COA for your specific batch. Follow up if no response is received within 5–7 business days. Maintain records of all communications for traceability .
Advanced Research Questions
Q. How to optimize synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalysts : Use iodine in KI or acidic conditions (e.g., H₂SO₄) to accelerate ring closure .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
- Reaction monitoring : Track progress via TLC or in-situ FTIR to minimize side products.
Q. What methodologies assess its biological activity (e.g., antimicrobial, anticancer)?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231). Report MIC values (µg/mL) .
- Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
- Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .
Q. How to resolve contradictions in reported biological data?
- Variable assay conditions : Compare studies for differences in cell lines, incubation times, or solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on activity .
- Dose-response validation : Replicate experiments across multiple labs using standardized protocols .
Q. How to perform computational modeling for target prediction?
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID: 3ERT for estrogen receptors). Validate poses with RMSD <2.0 Å .
- QSAR studies : Develop models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability in physiological conditions .
Q. How to evaluate environmental stability and degradation pathways?
- Hydrolytic stability : Incubate at pH 1–13 (37°C, 24 hours) and analyze degradation via HPLC .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts using LC-MS .
- Soil microcosm studies : Monitor biodegradation in soil samples (OECD 307 guidelines) over 28 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
